![molecular formula C23H20N2O4S B2505437 Acide 2-[1-(9H-fluorén-9-ylméthoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylique CAS No. 2247103-79-1](/img/structure/B2505437.png)

Acide 2-[1-(9H-fluorén-9-ylméthoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

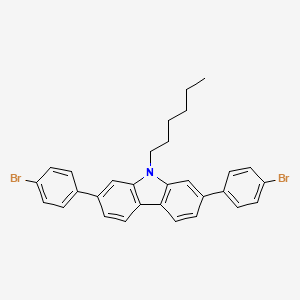

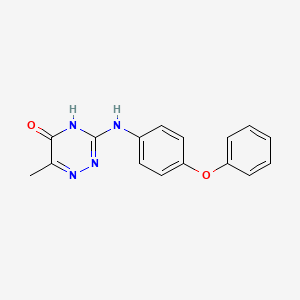

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C23H20N2O4S and its molecular weight is 420.48. The purity is usually 95%.

BenchChem offers high-quality 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- EN300-6491574 sert d'agent de couplage précieux dans la synthèse de peptides. Il est dérivé des azides d'acides aminés Fmoc (fluorén-9-ylméthoxy)carbonyl, qui sont des solides cristallins stables. Ces azides sont obtenus par la méthode de l'anhydride mixte utilisant le chlorure d'isobutoxycarbonyle (IBC-Cl) ou la méthode du chlorure d'acide. Leur stabilité à température ambiante et leur compatibilité avec les opérations de lavage aqueux en font des produits idéaux pour la formation de liaisons peptidiques .

- Le composé permet une élimination sélective du groupe protecteur Fmoc dans des conditions douces tout en préservant d'autres fonctionnalités sensibles. Cette propriété est particulièrement utile dans la synthèse de molécules complexes, telles que les oligonucléotides ou l'assemblage de peptides.

- Les chercheurs ont exploré l'utilisation de EN300-6491574 dans les réactions aldoliques organocatalytiques. Plus précisément, il a été utilisé dans les réactions entre l'acétone et le 4-nitrobenzaldéhyde. La géométrie de la partie acide influence la sélectivité et l'efficacité, mettant en évidence le rôle des composés bicycliques dans la catalyse.

- De nouveaux MIP basés sur des nanotubes de carbone multicouches (MWCNT) ont été préparés en utilisant EN300-6491574 comme modèle. Ces MIP présentent des capacités d'élimination sélective de l'acide perfluorooctanoïque (PFOA). Le monomère fonctionnel (acrylamide) et le réticulant (diméthacrylate d'éthylène glycol) contribuent à leur spécificité .

- Bien que ne se rapportant pas directement à la recherche scientifique, le composé est également associé à des systèmes sans fil utilisés dans le transport routier et la télématie routière. Il relève de la norme ETSI EN 300 674-1, qui spécifie les exigences applicables aux systèmes de transmission de données numériques fonctionnant sur des fréquences radio .

Synthèse de peptides

Synthèse d'oligonucléotides et de peptides

Réactions aldoliques organocatalytiques

Polymères moléculairement imprimés de surface (MIP)

Systèmes sans fil de transport routier et de télématie routière (RTTT)

En résumé, EN300-6491574 offre des possibilités diverses, de l'aide à la synthèse de peptides à la contribution aux matériaux avancés. Sa structure unique et sa stabilité en font un sujet fascinant pour la recherche et l'innovation en cours. 🌟

Propriétés

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c26-22(27)20-13-30-21(24-20)14-9-10-25(11-14)23(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJDZYZBJDMVGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2505354.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2505358.png)

![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate](/img/structure/B2505359.png)

![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2505362.png)

![methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2505368.png)

![Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2505372.png)